5-Bromo-2-pyridinemethanol 1-oxide
Description
5-Bromo-2-pyridinemethanol 1-oxide is a brominated pyridine derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 2-position and an N-oxide functional group. The bromine atom at the 5-position enhances its electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The N-oxide group increases polarity and solubility compared to non-oxidized pyridines, while the hydroxymethyl group introduces hydrogen-bonding capacity, influencing its biological interactions .
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
(5-bromo-1-oxidopyridin-1-ium-2-yl)methanol |
InChI |
InChI=1S/C6H6BrNO2/c7-5-1-2-6(4-9)8(10)3-5/h1-3,9H,4H2 |
InChI Key |
PPQCDICDXVSVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-pyridinemethanol 1-oxide can be achieved through several methods. One common approach involves the bromination of 2-hydroxymethyl-pyridine followed by oxidation. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functionality .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can help in achieving high yields and purity of the compound. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety during production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-pyridinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The N-oxide functionality can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Zinc dust, acetic acid.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol, methanol.
Major Products Formed
Oxidation: 5-Bromo-2-carboxypyridine-1-oxide.
Reduction: 5-Bromo-2-hydroxymethyl-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
5-Bromo-2-pyridinemethanol 1-oxide serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity enables the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for creating complex organic molecules.
Key Applications:
- Drug Synthesis: Used in the development of new therapeutic agents.
- Agrochemical Development: Facilitates the creation of crop protection agents.
Case Study:
A study highlighted the use of this compound in synthesizing novel pyridine derivatives that exhibit enhanced biological activity compared to traditional compounds. This was achieved through various coupling reactions that leverage the compound's functional groups .
Biological Research
In biological research, this compound is investigated for its interactions with biological targets, making it a candidate for drug discovery.
Key Applications:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Enzyme Interaction Studies: The compound has shown promise in modulating enzyme activities, which is critical for understanding disease mechanisms.
Case Study:
Research indicated that this compound could inhibit specific enzymes involved in bacterial resistance mechanisms. This property positions it as a potential lead compound for developing new antibiotics .
Material Science
The compound is also employed in material science for developing advanced materials such as polymers and coatings.
Key Applications:
- Polymer Formulation: Enhances the durability and environmental resistance of materials.
- Coating Technologies: Used in formulations that require specific chemical properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Enhanced |
Analytical Chemistry
In analytical chemistry, this compound acts as a reagent in various analytical methods, improving the detection and quantification of substances.
Key Applications:
- Chromatography: Enhances separation techniques.
- Spectroscopy: Improves detection limits and accuracy.
Case Study:
A study demonstrated the effectiveness of this compound as a derivatizing agent in chromatography, leading to improved resolution of complex mixtures .
Medicinal Chemistry
Researchers utilize this compound to design and optimize new compounds with better efficacy profiles and reduced side effects.
Key Applications:
- Lead Compound Development: Its structural features allow for modifications that enhance pharmacological properties.
Case Study:
Investigations into its structure-activity relationship revealed modifications that significantly increased its potency against specific cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pyridinemethanol 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom and hydroxymethyl group can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
5-Bromo-2-methylpyridine 1-Oxide
This compound shares the bromine substituent and N-oxide group with 5-bromo-2-pyridinemethanol 1-oxide but replaces the hydroxymethyl group with a methyl (-CH3) group. Key differences include:
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
Key contrasts include:
- Core Structure: Bromacil is a pyrimidinedione, whereas this compound is a pyridine N-oxide.
- Functional Groups : Bromacil lacks the hydroxymethyl and N-oxide groups, relying on uracil-like carbonyl groups for activity.
- Applications: Bromacil is a non-selective herbicide , while this compound is more likely used in medicinal chemistry due to its hydrogen-bonding motifs.
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-2-pyridinemethanol 1-oxide?
Methodological Answer:
A high-yield approach involves Suzuki-Miyaura cross-coupling (e.g., reacting 5-bromo-2-pyridinemethanol with bis(pinacolato)diboron in 1,4-dioxane under nitrogen, using Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base at 80°C). Post-reaction, confirm product formation via ESI-MS to monitor consumption of the starting material and boric ester generation .
Key Reaction Conditions Table:
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield Monitoring |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-Dioxane | 80°C | Overnight | ESI-MS |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H-NMR (e.g., DMSO-d₆): Identify aromatic protons (δ 6.73–8.01 ppm) and hydroxyl/methanol groups (δ 3.86–12.05 ppm).
- IR Spectroscopy : Detect C=O (1651 cm⁻¹) and N-O (1167 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 186.963 for C₆H₆BrNO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
